molecular formula C9H21ClN2O2S B1449591 [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride CAS No. 1803587-08-7

[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride

Cat. No. B1449591
M. Wt: 256.79 g/mol
InChI Key: JTQPPJMIJLQOJP-UHFFFAOYSA-N
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Description

“[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803587-08-7 . The IUPAC name for this compound is (1-(butylsulfonyl)pyrrolidin-3-yl)methanamine hydrochloride . The molecular weight of this compound is 256.8 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O2S.ClH/c1-2-3-6-14(12,13)11-5-4-9(7-10)8-11;/h9H,2-8,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Antimicrobial Applications

[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride and its derivatives have been explored for their potential antimicrobial activities. The synthesis of sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups, including compounds structurally related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine, has shown high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. These compounds are synthesized to confer water solubility and anionic character, aiming to enhance biological activity. The quaternary ammonium salts derived from these syntheses were tested for antimicrobial and antifungal activities, highlighting the utility of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Heterocyclic Compound Synthesis

The structural motif of [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine is a key intermediate in the synthesis of various heterocyclic compounds. Such compounds have wide-ranging applications in pharmaceuticals, materials science, and as catalysts. For example, the synthesis of tetrahydropyridine derivatives through reactions involving sulfones and aryldiazonium tetrafluoroborates has been demonstrated. These reactions proceed without the need for catalysts or additives, showcasing the versatility of sulfonamide-based intermediates in organic synthesis and the potential to create novel structures with significant properties (An & Wu, 2017).

Medicinal Chemistry

Compounds structurally related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride have been investigated for their potential as anticancer agents. The synthesis and evaluation of Schiff bases derived from 3-aminomethyl pyridine, for example, have been explored for anticonvulsant activity. These studies highlight the importance of such structural frameworks in the development of novel therapeutic agents. Schiff bases, in particular, have been observed to protect against seizures in various models, underscoring the therapeutic potential of compounds based on or related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine (Pandey & Srivastava, 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(1-butylsulfonylpyrrolidin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.ClH/c1-2-3-6-14(12,13)11-5-4-9(7-10)8-11;/h9H,2-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQPPJMIJLQOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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